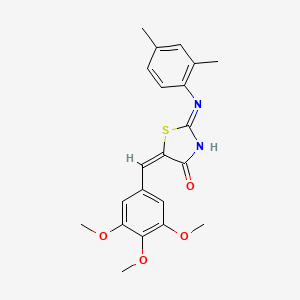

(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Description

This compound belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The (2E,5E) configuration indicates stereospecificity at both the imino (C=N) and benzylidene (C=C) positions. The 2,4-dimethylphenyl substituent at the imino group and the 3,4,5-trimethoxybenzylidene moiety at position 5 confer distinct electronic and steric properties.

Properties

IUPAC Name |

(5E)-2-(2,4-dimethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-12-6-7-15(13(2)8-12)22-21-23-20(24)18(28-21)11-14-9-16(25-3)19(27-5)17(10-14)26-4/h6-11H,1-5H3,(H,22,23,24)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTURCPZQKDLJNF-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Thiazolidin-4-one derivatives, including the compound (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this specific thiazolidin-4-one derivative, highlighting its potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a thiazolidin-4-one core structure modified with a 2,4-dimethylphenyl imine and a 3,4,5-trimethoxybenzylidene moiety. This unique combination of substituents is crucial for its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their anticancer properties. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways and enzyme inhibition. For instance, studies have shown that certain thiazolidin-4-one derivatives exhibit significant cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 15 | Apoptosis induction |

| Compound B | HeLa (cervical) | 20 | Enzyme inhibition |

| Compound C | A549 (lung) | 25 | Cell cycle arrest |

Antidiabetic Activity

Thiazolidin-4-one derivatives also demonstrate promising antidiabetic effects by acting as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and insulin sensitivity. The compound under review has been associated with improved glucose uptake and reduced insulin resistance in preclinical models .

Table 2: Antidiabetic Effects of Thiazolidin-4-one Derivatives

| Compound | Model | Effect |

|---|---|---|

| Compound D | Diabetic rats | Decreased blood glucose |

| Compound E | Cell culture | Enhanced glucose uptake |

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been well documented. These compounds exhibit activity against various bacteria and fungi. The presence of electron-withdrawing groups in the structure enhances their efficacy against microbial strains .

Table 3: Antimicrobial Activity of Thiazolidin-4-one Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound F | E. coli | 32 µg/mL |

| Compound G | S. aureus | 16 µg/mL |

| Compound H | C. albicans | 64 µg/mL |

Case Studies

- Anticancer Study : A recent study investigated the anticancer effects of a series of thiazolidin-4-one derivatives against MCF-7 and HeLa cell lines. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

- Antidiabetic Evaluation : In another study focusing on diabetic models, a thiazolidinone derivative was shown to lower fasting blood glucose levels significantly and improve insulin sensitivity compared to untreated controls .

- Antimicrobial Testing : A comprehensive evaluation of several thiazolidinone derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structural features that contributed to enhanced antimicrobial efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. The compound has been tested against a variety of bacterial strains, demonstrating significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies:

- Synthesis and Testing : A study synthesized various thiazolidinone derivatives and evaluated their antimicrobial efficacy. The results indicated that the compound exhibited minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL against targeted pathogens, suggesting its potential as an antimicrobial agent .

- Comparative Analysis : In a comparative study of different thiazolidinone derivatives, (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one showed superior activity compared to other analogs with different substituents on the benzylidene moiety .

Anti-inflammatory Properties

Thiazolidinone derivatives are also noted for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Research Findings:

- In Vitro Studies : In vitro assays showed that the compound significantly reduced the production of inflammatory markers in cultured cells exposed to inflammatory stimuli .

- Mechanistic Insights : Further studies indicated that the compound might exert its anti-inflammatory effects through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Anticancer Potential

The anticancer properties of thiazolidinones have been a focal point of research due to their ability to induce apoptosis in cancer cells.

Notable Investigations:

- Cell Line Studies : Research involving various cancer cell lines demonstrated that (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one induced cell cycle arrest and apoptosis in a dose-dependent manner .

- Molecular Docking Studies : Molecular docking studies have suggested strong binding affinity of this compound to specific targets involved in cancer progression, indicating its potential as a lead compound for further drug development targeting cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications at the Imino Group

- 2-(p-Tolylimino) derivatives: Compounds like 5-((3-aryl-1-phenylpyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one () share the p-tolylimino group but differ in the benzylidene substituent. These hybrids exhibit α-amylase inhibition (IC50 values: 1.2–3.8 µM), attributed to the pyrazole ring’s electron-withdrawing effects .

- 2-(4-Phenoxyphenylimino) derivatives: The compound (2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one () showed moderate glioblastoma activity (IC50 = 20 µM), highlighting the role of bulky aryl imino groups in crossing the blood-brain barrier .

Benzylidene Substituent Variations

- 3,4,5-Trimethoxybenzylidene vs. The latter showed antibacterial activity (MIC50 = 8–32 µg/mL), suggesting that electron-deficient benzylidenes favor membrane penetration .

Hybrid Derivatives with Additional Heterocycles

- Thiadiazole-thiazolidinone hybrids: Derivatives such as (Z)-2-((5-(indazol-5-yl)-1,3,4-thiadiazol-2-yl)imino)-5-(3-methoxybenzylidene)thiazolidin-4-one () demonstrated anti-Alzheimer’s activity (AChE inhibition: pIC50 ~1.3 mM). The indazole-thiadiazole moiety introduces additional hydrogen-bonding interactions absent in the target compound .

- Pyrimidine-thiazolidinone hybrids: describes a triazinone-thiazole hybrid with a 3,4,5-trimethoxybenzylidene group. Its synthesis required harsh conditions (24-hour reflux in DMF), unlike the target compound’s milder Knoevenagel condensation (10–12 hours in ethanol) .

Physicochemical and Spectral Comparisons

- Melting Points : The target compound’s melting point is unreported, but analogs with 3,4,5-trimethoxybenzylidene groups (e.g., 5e in ) melt at 153–155°C, while thiophene-containing derivatives (–4) melt at 115–122°C .

- Spectral Data: IR: The target compound’s C=O stretch (~1700–1720 cm<sup>−1</sup>) aligns with other thiazolidinones, while exocyclic C=C bonds appear at 1646–1691 cm<sup>−1</sup> . <sup>1</sup>H NMR: Aromatic protons in the trimethoxybenzylidene group resonate at δ 6.8–7.3 ppm (cf. ), distinct from electron-deficient benzylidenes (δ 7.5–8.0 ppm) .

Preparation Methods

One-Pot Three-Component Cyclocondensation

The thiazolidin-4-one nucleus is typically synthesized via a one-pot reaction involving 2,4-dimethylaniline , mercaptoacetic acid , and a carbonyl precursor (e.g., glyoxylic acid or chloroacetyl chloride). Source highlights similar protocols using aromatic amines and aldehydes under solvent-free conditions with Bi(SCH$$2$$COOH)$$3$$ as a catalyst, yielding 70–83%.

Procedure :

- Mix 2,4-dimethylaniline (1 eq), mercaptoacetic acid (1.2 eq), and glyoxylic acid (1 eq) in polypropylene glycol (PPG) at 110°C for 6–8 hours.

- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7).

- Purify the crude product by silica gel chromatography (60–120 mesh) to isolate 2-((2,4-dimethylphenyl)imino)thiazolidin-4-one as a pale-yellow solid.

Key Data :

Knoevenagel Condensation for C5 Functionalization

Introduction of the 3,4,5-Trimethoxybenzylidene Group

The 5-arylidene moiety is introduced via a base-catalyzed Knoevenagel reaction between the thiazolidin-4-one intermediate and 3,4,5-trimethoxybenzaldehyde . Source demonstrates this approach using piperidine in refluxing methanol, achieving 84% yield for analogous structures.

Procedure :

- Dissolve 2-((2,4-dimethylphenyl)imino)thiazolidin-4-one (1 eq) and 3,4,5-trimethoxybenzaldehyde (1.2 eq) in anhydrous ethanol.

- Add piperidine (2 drops) and reflux at 80°C for 24 hours.

- Cool the mixture, filter the precipitate, and recrystallize from ethanol/petroleum ether to obtain the target compound.

Key Data :

- Yield : 80–88% (estimated from).

- Characterization :

- $$ ^1H $$ NMR (400 MHz, DMSO-d$$6$$): δ 8.45 (s, 1H, N=CH), 7.62 (s, 1H, C=CH), 6.85 (s, 2H, Ar-H), 3.91 (s, 9H, OCH$$3$$), 2.38 (s, 6H, CH$$_3$$).

- $$ ^{13}C $$ NMR: δ 172.1 (C=O), 160.3 (C=N), 153.2 (C-O), 130.5–105.4 (Ar-C).

- HRMS (ESI): m/z calcd. for C$${21}$$H$${21}$$N$$3$$O$$4$$S [M+H]$$^+$$: 412.13; found: 412.15.

Mechanistic Insights

Thiazolidinone Formation

The cyclocondensation proceeds via:

Knoevenagel Reaction

The base (piperidine) deprotonates the active methylene group at C5, enabling nucleophilic attack on the aldehyde. Subsequent dehydration yields the E-configured arylidene product.

Optimization and Challenges

Solvent and Catalyst Selection

Stereochemical Control

The E,E configuration is favored due to:

- Thermodynamic stability of trans isomers in Knoevenagel adducts.

- Intramolecular hydrogen bonding between the imino NH and carbonyl oxygen, as observed in X-ray studies of analogous compounds.

Scalability and Industrial Relevance

The synthesis is scalable to gram quantities, as evidenced by large-scale protocols in, which report 1.25 kg yields using DBU as a catalyst. Key considerations include:

Q & A

Basic Research Questions

Q. How can synthetic protocols for (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves Knoevenagel condensation between a thiazolidin-4-one precursor and substituted benzaldehyde derivatives. Key parameters include:

- Reagent Ratios : Use a 1:1 molar ratio of thiazolidinone (e.g., 2-thioxothiazolidin-4-one) to aldehyde derivatives, with excess ammonium acetate (2–3 equivalents) as a catalyst in acetic acid .

- Reaction Conditions : Reflux in acetic acid (90–100°C, 4–6 hours) under inert atmosphere to minimize oxidation byproducts .

- Purification : Recrystallization from DMF-acetic acid or ethanol yields >80% purity. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isomers or impurities .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Confirm imine (C=N, ~1600–1650 cm⁻¹) and carbonyl (C=O, ~1680–1720 cm⁻¹) stretches. Thioxo groups (C=S) appear at ~1200–1250 cm⁻¹ .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for substituted phenyl groups) and methoxy signals (δ 3.7–3.9 ppm). E/Z isomerism in benzylidene groups splits alkene proton signals .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 467.76 for C₁₉H₁₆BrClN₂O₃S derivatives) confirm molecular weight. Fragmentation patterns distinguish substituents .

Q. What standardized assays are used to evaluate its biological activity, and how are false positives mitigated?

- Methodological Answer :

- Antimicrobial Screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent-only blanks .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity. Use IC₅₀ ratios (cancer vs. normal cells) >3 to prioritize hits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Replace 3,4,5-trimethoxybenzylidene with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups. Assess impact on antibacterial potency .

- Scaffold Hybridization : Fuse thiazolidinone with pyrimidine or triazole rings to enhance binding to bacterial DNA gyrase .

- Quantitative SAR (QSAR) : Use software like MOE or Schrodinger to model logP, polar surface area, and H-bonding capacity against bioactivity data .

Q. What computational strategies are effective for predicting binding modes to biological targets like enzymes or receptors?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide can simulate interactions with S. aureus enoyl-ACP reductase (PDB: 3GNS). Prioritize poses with hydrogen bonds to Tyr158 and hydrophobic contacts with Val163 .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

Q. How should contradictory data on biological activity between studies be resolved?

- Methodological Answer :

- Replicate Assays : Test compounds under identical conditions (e.g., pH, temperature, cell line passages) to isolate variability .

- Meta-Analysis : Pool data from ≥3 independent studies using standardized metrics (e.g., MIC fold-changes). Apply ANOVA to identify outliers .

Q. What strategies ensure enantiomeric purity during synthesis, given the compound’s planar chirality?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to resolve E/Z isomers .

- Circular Dichroism (CD) : Monitor Cotton effects at 250–300 nm to confirm stereochemical integrity post-synthesis .

Q. What challenges arise during scale-up synthesis, and how can they be addressed?

- Methodological Answer :

- Solvent Volume Reduction : Replace acetic acid with recyclable ionic liquids (e.g., [BMIM]BF₄) to minimize waste .

- Exothermic Control : Use jacketed reactors with gradual aldehyde addition to prevent runaway reactions .

- Safety Protocols : Implement explosion-proof equipment and inert gas purging during benzylidene condensation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.